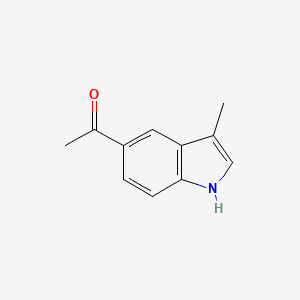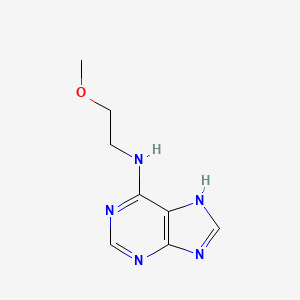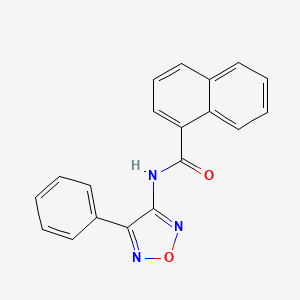![molecular formula C9H9BrN4OS B12125810 4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-bromophenol with 4-amino-1,2,4-triazole-3-thiol in the presence of a suitable base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenoxymethyl group may enhance the compound’s binding affinity to its targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-chlorobenzoic acid: Another compound with an amino group and a halogenated aromatic ring.
Imidazoles: Compounds containing a five-membered ring with two nitrogen atoms, similar to the triazole ring in the target compound.
Uniqueness
4-Amino-5-(3-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the triazole ring combined with the bromophenoxymethyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C9H9BrN4OS |
|---|---|
Poids moléculaire |
301.17 g/mol |
Nom IUPAC |
4-amino-3-[(3-bromophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H9BrN4OS/c10-6-2-1-3-7(4-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) |
Clé InChI |
FNENUIRQFZDCDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OCC2=NNC(=S)N2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12125756.png)


![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125780.png)
![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)
![4-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-6-methyl-2H-chromen-2-one](/img/structure/B12125786.png)
![(2Z)-2-[2-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12125789.png)




![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)
